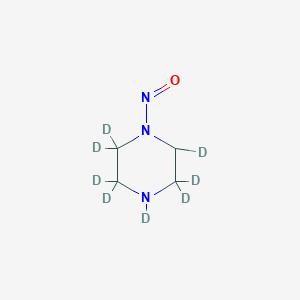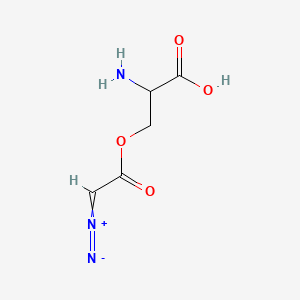![molecular formula C39H54O6 B13401151 10-Hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13401151.png)
10-Hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uncarinic acid E is a triterpenoid compound isolated from the plant Gelsemium elegans BENTH. This compound has been reported to exhibit significant antitumor effects, particularly in inducing apoptosis in cancer cells . It is one of the active ingredients that contribute to the broad spectrum of pharmacological activities of Gelsemium elegans, which has been used in traditional Chinese medicine for its antitumor, analgesic, immunoregulatory, and acetylcholine-like effects .
Preparation Methods
Uncarinic acid E can be isolated from Gelsemium elegans through various extraction and purification processes. The preparation involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, and acetone . The compound is typically extracted from the plant material, followed by purification using chromatographic techniques to obtain high purity uncarinic acid E .
Chemical Reactions Analysis
Uncarinic acid E undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Uncarinic acid E has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Antitumor Activity: Uncarinic acid E has been shown to induce apoptosis in various cancer cell lines, including HepG2 cells.
Pharmacological Studies: The compound has been studied for its potential use in developing new therapeutic agents for cancer treatment due to its ability to inhibit cell proliferation and induce cell death.
Immunomodulatory Effects: Uncarinic acid E has been reported to exhibit immunoregulatory effects, making it a potential candidate for the development of immunomodulatory drugs.
Mechanism of Action
The mechanism of action of uncarinic acid E involves the induction of apoptosis in cancer cells. This process is mediated by the accumulation of the tumor suppressor protein p53, which plays a pivotal role in regulating the expression of genes that mediate cell cycle arrest and apoptosis in response to genotoxic insult . Uncarinic acid E alters the Bax/Bcl-2 ratio, activates caspases, and results in the release of cytochrome c from the mitochondria, leading to programmed cell death .
Comparison with Similar Compounds
Uncarinic acid E can be compared with other similar triterpenoid compounds, such as uncarinic acid C and uncarinic acid D, which are also isolated from the hooks of Uncaria rhynchophylla . These compounds exhibit similar immunomodulatory effects but differ in their chemical structure and potency. For example, uncarinic acid C has an E configuration at the 2’ position, making it approximately 20 times more potent than uncarinic acid D, which has a Z configuration at the same position .
Properties
IUPAC Name |
10-hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-34(2)19-20-38(33(43)44)21-22-39(24-45-32(42)14-9-25-7-10-26(40)11-8-25)27(28(38)23-34)12-13-30-36(5)17-16-31(41)35(3,4)29(36)15-18-37(30,39)6/h7-12,14,28-31,40-41H,13,15-24H2,1-6H3,(H,43,44) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBONBNZOMMCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC=C(C=C6)O)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

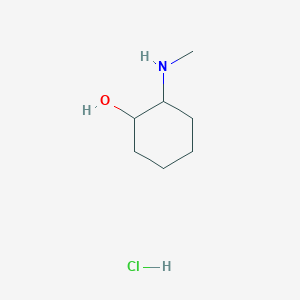
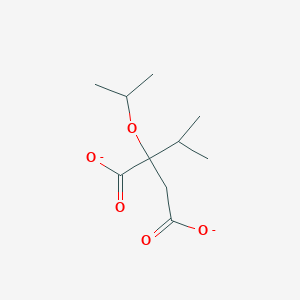
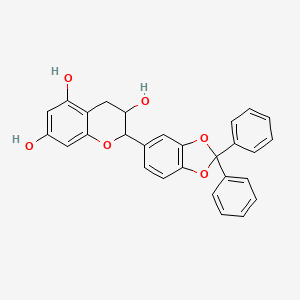
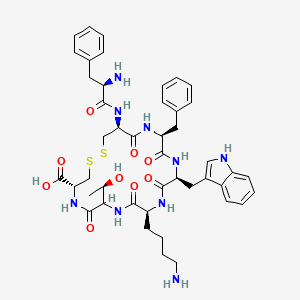
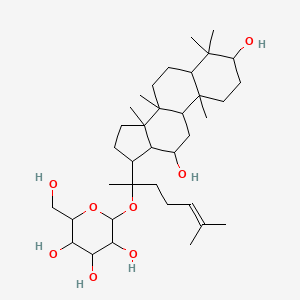
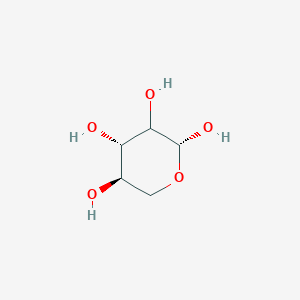

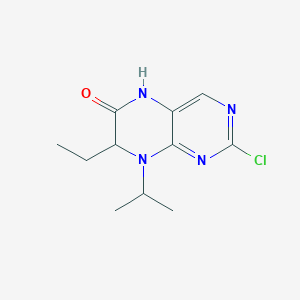
![3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one](/img/structure/B13401122.png)

